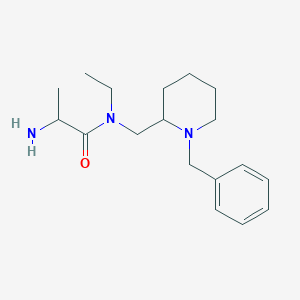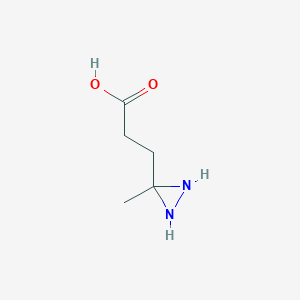
3-(3-Methyldiaziridin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyldiaziridin-3-yl)propanoic acid is an organic compound that belongs to the class of diazirines Diazirines are three-membered ring structures containing two nitrogen atoms and one carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyldiaziridin-3-yl)propanoic acid typically involves the thermal decomposition of diazirines. One common method involves the thermolysis of 3-(3-methyldiazirin-3-yl)propan-1-ol in solution over a temperature range of 96–125°C . The reactions are unimolecular and fit linear Arrhenius plots, indicating a well-defined reaction pathway.
Industrial Production Methods
the use of 3D-printed reactionware has been explored for the on-demand synthesis of high-value probes, including diazirine-based compounds . This approach allows for the modular assembly of reaction sequences, facilitating the synthesis of complex molecules with minimal synthetic expertise.
化学反应分析
Types of Reactions
3-(3-Methyldiaziridin-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Thermal Decomposition: The compound decomposes thermally to form alkenes derived from the corresponding carbenes.
Ring Opening: The thermolysis involves ring opening to a complex, followed by nitrogen loss or isomerization to a diazo compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include anhydrous acetonitrile and N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide . The reactions are typically carried out under controlled temperature conditions to ensure the desired product formation.
Major Products
The major products formed from the thermal decomposition of this compound are alkenes, such as MeCH2CH2CO2H . Additionally, about 5% of γ-valerolactone is formed during the thermolysis .
科学研究应用
3-(3-Methyldiaziridin-3-yl)propanoic acid has several scientific research applications, including:
作用机制
The mechanism of action of 3-(3-Methyldiaziridin-3-yl)propanoic acid involves the formation of reactive intermediates, such as carbenes, during thermal decomposition . These intermediates can undergo various reactions, including ring opening and nitrogen loss, leading to the formation of different products. The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used.
相似化合物的比较
Similar Compounds
3-(3-Methyldiazirin-3-yl)propan-1-ol: Another diazirine compound that undergoes similar thermal decomposition reactions.
4-(3-Methyldiaziridin-3-yl)butanoic acid: A structurally similar compound with comparable reactivity.
Uniqueness
3-(3-Methyldiaziridin-3-yl)propanoic acid is unique due to its specific ring structure and the formation of γ-valerolactone during thermal decomposition . This compound’s ability to form reactive intermediates, such as carbenes, makes it valuable for various scientific applications.
属性
分子式 |
C5H10N2O2 |
|---|---|
分子量 |
130.15 g/mol |
IUPAC 名称 |
3-(3-methyldiaziridin-3-yl)propanoic acid |
InChI |
InChI=1S/C5H10N2O2/c1-5(6-7-5)3-2-4(8)9/h6-7H,2-3H2,1H3,(H,8,9) |
InChI 键 |
SDJKXJSGAJFERM-UHFFFAOYSA-N |
规范 SMILES |
CC1(NN1)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)
![7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)
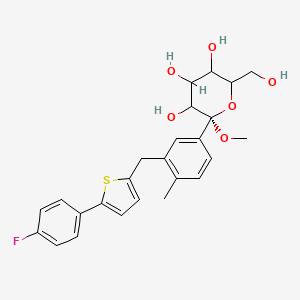
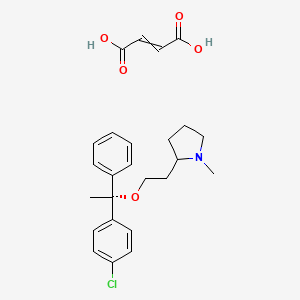
![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)
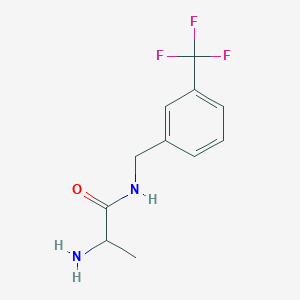
![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)
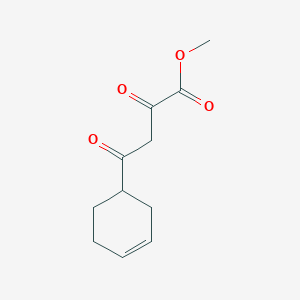
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14790738.png)

![N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide](/img/structure/B14790754.png)
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-L-alanyl-2-cyclohexyl-, (2S)-(9CI)](/img/structure/B14790762.png)
